molecular formula C9H16O3S B8571762 Ethyl 3-butoxy-3-sulfanylidenepropanoate CAS No. 61125-06-2

Ethyl 3-butoxy-3-sulfanylidenepropanoate

Cat. No.: B8571762
CAS No.: 61125-06-2
M. Wt: 204.29 g/mol
InChI Key: AMYVXLNOYJFHQF-UHFFFAOYSA-N
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Description

Ethyl 3-butoxy-3-sulfanylidenepropanoate is a sulfur-containing ester derivative characterized by a propanoate backbone substituted with a butoxy group (–O–C₄H₉) and a sulfanylidene (thione, =S) group at the 3-position.

Properties

CAS No.

61125-06-2

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 3-butoxy-3-sulfanylidenepropanoate

InChI

InChI=1S/C9H16O3S/c1-3-5-6-12-9(13)7-8(10)11-4-2/h3-7H2,1-2H3

InChI Key

AMYVXLNOYJFHQF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)CC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl Bromopyruvate (CAS 70-23-5)

Structural Features: Ethyl bromopyruvate features a bromine atom at the α-carbon of the propanoate ester. Its molecular formula is C₅H₇BrO₃ . Reactivity and Applications:

  • The bromine substituent enhances electrophilicity, favoring nucleophilic substitution reactions, unlike the thione group in the target compound, which may participate in ligand-metal coordination or redox processes.
  • Used as a reactive intermediate in peptide synthesis and kinase inhibitors .
    Safety : Classified as hazardous (causes skin/eye irritation) under SDS guidelines .

Ethyl 3-(Methylsulfonyl)propanoate (CAS 118675-14-2)

Structural Features : This compound has a methylsulfonyl (–SO₂–CH₃) group at the 3-position. The sulfonyl group is strongly electron-withdrawing, contrasting with the thione’s moderate electron deficiency .
Applications : Primarily serves as a pharmaceutical intermediate, highlighting the role of sulfonyl groups in enhancing metabolic stability in drug design .

Baccatin III Esters with Butyl/Pentyl Substituents

Structural Features: Complex taxane derivatives with butyl or pentyl ester groups at the 13-position (e.g., Baccatin III 13-ester with butanoylamino-phenylpropanoic acid) . Bioactivity: These esters are critical in paclitaxel analogs, where the alkyl chain length (butyl vs. pentyl) modulates solubility and binding affinity to tubulin . Comparatively, the butoxy group in Ethyl 3-butoxy-3-sulfanylidenepropanoate may influence lipophilicity but lacks the stereochemical complexity of taxane derivatives.

Ethyl Acetate-Extracted Bioactive Compounds

Context: Ethyl acetate is a common solvent for isolating natural products (e.g., curcuminoids from turmeric , gingerols from ginger ). This compound’s ethyl group may similarly aid in formulation or extraction processes.

Comparative Data Table

Compound Molecular Formula Key Substituents Reactivity/Applications Safety Notes
This compound C₉H₁₆O₃S (inferred) Butoxy, thione (=S) Coordination chemistry, synthesis Not available
Ethyl bromopyruvate C₅H₇BrO₃ Bromine, ketone Nucleophilic substitution Skin/eye irritant
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S Methylsulfonyl (–SO₂CH₃) Pharmaceutical intermediates Not specified
Baccatin III butyl ester C₄₇H₅₅NO₁₄ (approximate) Butanoylamino, hydroxyl Anticancer agents (taxanes) Highly regulated

Research Findings and Inferences

  • Electronic Effects: The thione group in this compound may act as a soft ligand for transition metals (e.g., Pd, Pt), unlike the sulfonyl group in Ethyl 3-(methylsulfonyl)propanoate, which is inert in coordination but stabilizes negative charge .

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